

# Preliminary Toxicity Profile of Antifungal Agent 84 (Voriconazole)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity studies for the broad-spectrum triazole antifungal agent voriconazole, a compound representative of "Antifungal Agent 84." Voriconazole is a cornerstone in the treatment of serious invasive fungal infections, including aspergillosis and candidiasis.[1][2] However, its clinical use is associated with a range of adverse effects, necessitating careful patient monitoring.[3] This guide summarizes key quantitative toxicity data, details the experimental protocols used in pivotal studies, and visualizes critical metabolic pathways and workflows to offer a thorough understanding of its safety profile.

## Data Presentation: Summary of Toxicological Findings

The following tables collate quantitative data from various clinical and preclinical studies, focusing on the incidence of adverse events, the correlation between drug concentration and toxicity, and findings from reproductive toxicity studies.

Table 1: Incidence of Common Adverse Events in Clinical Trials



| Adverse Event                         | Incidence Rate (%) | Study Population                         | Reference |
|---------------------------------------|--------------------|------------------------------------------|-----------|
| Hepatotoxicity                        |                    |                                          |           |
| Transient ALT/AST<br>Elevations       | 11 - 19%           | Patients on voriconazole                 | [1]       |
| Discontinuation due to ALT Elevations | ~1%                | Patients on voriconazole                 | [1]       |
| Confirmed Liver Injury                | 11.32%             | 5,564 voriconazole-<br>treated patients  | [4]       |
| Hepatocellular Pattern                | 5.01%              | 630 patients with confirmed liver injury | [4]       |
| Cholestatic Pattern                   | 5.19%              | 630 patients with confirmed liver injury | [4]       |
| Mixed Pattern                         | 1.11%              | 630 patients with confirmed liver injury | [4]       |
| Central Nervous System (CNS) Toxicity |                    |                                          |           |
| Visual Changes                        | 17.9%              | 95 patients in a prospective study       | [5][6]    |
| Hallucinations                        | 16.8%              | 95 patients in a prospective study       | [5][6]    |
| Overall CNS Toxicity                  | 20.6%              | 165 patients in a retrospective study    | [7][8]    |
| Dermatological<br>Toxicity            |                    |                                          |           |

| Photosensitivity | 10.5% | 95 patients in a prospective study |[5][6] |

Table 2: Correlation of Voriconazole Trough Concentration (Cmin) with CNS Toxicity



| Trough Concentration (Cmin) | Incidence of CNS<br>Toxicity | Study Population               | Reference |
|-----------------------------|------------------------------|--------------------------------|-----------|
| > 4.85 mg/L                 | 32.9%                        | 165 patients undergoing TDM    | [7][8]    |
| ≤ 4.85 mg/L                 | 11.6%                        | 165 patients<br>undergoing TDM | [7][8]    |

| > 6.0 mg/L | 4.6-fold increased odds of toxicity | Patients undergoing TDM |[9] |

Table 3: Reproductive and Developmental Toxicity in Animal Studies

| Species | Dose         | Observations                                          | Reference |
|---------|--------------|-------------------------------------------------------|-----------|
| Rat     | 10 mg/kg/day | Increased incidence of hydroureter and hydronephrosis | [10]      |
| Rat     | 60 mg/kg/day | Cleft palate                                          | [10]      |

| Rabbit | 0.3x recommended human dose | Embryotoxic/teratogenic effects |[11] |

#### **Experimental Protocols**

Detailed methodologies for key toxicity studies are outlined below to provide insight into the generation of the presented data.

### Prospective Study on Voriconazole Toxicity and Metabolism

This study aimed to determine if drug toxicity correlates with CYP2C19 genotype or serum concentrations of voriconazole and its metabolites.[5][6][12]

• Study Design: A prospective, open-label study was conducted.[5][12]



- Patient Population: 95 immunosuppressed patients receiving voriconazole for empirical or prophylactic therapy.[5][6]
- Data Collection:
  - Toxicity Assessment: Patients were monitored for adverse events, including hallucinations,
     visual changes, photosensitivity, and hepatotoxicity.[5][6]
  - Pharmacokinetic Analysis: Serum concentrations of voriconazole and its two primary metabolites (voriconazole N-oxide and 4-hydroxyvoriconazole) were measured using highperformance liquid chromatography (HPLC).[5]
  - Genotyping: DNA was extracted from patient blood samples to determine the genotypes for cytochrome P450 enzymes CYP2C19 and CYP2C9.[5][13]
- Statistical Analysis: Correlations between adverse events, serum drug and metabolite levels, and patient genotypes were analyzed.[5] Regression analysis was used to assess changes in drug levels over time.[5]

## Retrospective Cohort Study of Voriconazole-Induced Liver Injury (VILI)

This study was designed to investigate the incidence patterns and identify risk factors for VILI in a large patient cohort.[4]

- Study Design: A retrospective cohort study.[4]
- Patient Population: The study included 5,564 patients who received voriconazole treatment between 2007 and 2020.[4]
- Methodology:
  - Case Identification: Confirmed cases of liver injury were identified based on established liver enzyme elevation criteria.
  - Phenotyping: Cases were categorized into hepatocellular, cholestatic, or mixed patterns of injury.[4]



- Risk Factor Analysis: Univariable and multivariable logistic regression analyses were performed to identify potential risk factors, such as route of administration (intravenous vs. oral) and daily and cumulative doses.[4]
- Model Evaluation: The performance of the risk factor model was evaluated using receiveroperating characteristic (ROC) analysis.[4]

#### Four-Week Intravenous Toxicity Study in Rats

This preclinical study investigated the safety and toxicokinetics of a prodrug of voriconazole (POV) following repeated intravenous administration.[14]

- Animal Model: Sprague-Dawley (SD) rats.[14]
- Study Design: Rats were administered the POV injection intravenously for 4 consecutive weeks at doses of 0 (control), 30, 60, and 120 mg/kg/day.[14]
- Parameters Evaluated:
  - General Safety: Clinical observations and tolerability were recorded.
  - Organ Toxicity: At the end of the study, relative liver weights were measured, and histopathological examination of the liver was performed to identify changes such as hepatocyte hypertrophy.[14]
  - Reversibility: A recovery period was included to assess if toxic responses were reversible.
     [14]
- Toxicokinetics: The study explored the in vivo distribution and metabolism of POV, confirming
  its rapid conversion to the active voriconazole.[14] The no-observed-adverse-effect level
  (NOAEL) was determined.

### **Visualizations: Pathways and Workflows**

The following diagrams, created using the DOT language, illustrate key processes related to voriconazole's toxicity profile.





Click to download full resolution via product page

Caption: Voriconazole is primarily metabolized by the CYP2C19 enzyme.





Click to download full resolution via product page

Caption: Workflow of the prospective study on voriconazole toxicity.





Click to download full resolution via product page

Caption: Identified risk factors for voriconazole-induced liver injury.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Voriconazole LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Voriconazole Therapy and CYP2C19 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype -PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]



- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Case Report of Exposure to Voriconazole in the Second and Third Trimesters of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Toxicity studies for the use of prodrug of voriconazole in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of Antifungal Agent 84
   (Voriconazole)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12401305#preliminary-toxicity-studies-of-antifungal-agent-84]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com